Probarbital

Catalog No.
S599984
CAS No.
76-76-6
M.F
C9H14N2O3
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Probarbital

CAS Number

76-76-6

Product Name

Probarbital

IUPAC Name

5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C9H14N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI Key

HHLXJTDUHFBYAU-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C

solubility

0.01 M

Synonyms

Axeen, Centralagol, Ipronal, proxibarbal, proxybarbital, Vasalgin

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C

The exact mass of the compound Probarbital is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Probarbital (CAS 76-76-6), chemically defined as 5-ethyl-5-isopropylbarbituric acid, is a highly characterized barbiturate derivative primarily utilized in modern scientific workflows as a specialized analytical internal standard and a solid-state model compound. Unlike commonly prescribed barbiturates, its unique steric profile—driven by the isopropyl substitution at the C5 position—confers distinct physicochemical properties, including a high melting point of 202–203 °C[1] and a specific acid dissociation constant (pKa) of 8.01[2]. These baseline attributes make it highly valuable for procurement in forensic toxicology, therapeutic drug monitoring, and physicochemical research, where precise chromatographic retention, thermal stability, and predictable extraction behavior are critical for assay reproducibility.

Substituting probarbital with more common barbiturates, such as phenobarbital or barbital, routinely compromises analytical accuracy and solid-state reproducibility. In chromatographic workflows, using phenobarbital as an internal standard is fundamentally flawed because it is frequently the target analyte in therapeutic drug monitoring, leading to direct signal overlap and quantification errors [1]. Furthermore, substituting barbital fails in solid-state and thermal studies due to its lower melting point (188–192 °C) and complex polymorphic instability, whereas probarbital maintains a stable, high-melting Form I structure [2]. Finally, the pKa differences between these analogs dictate that generic substitution during liquid-liquid extraction protocols will result in mismatched ionization states at physiological pH, drastically altering organic phase partitioning and recovery rates compared to the optimized behavior of probarbital [3].

Chromatographic Retention and Matrix Separation

In gas chromatography (GC) workflows targeting weak acids and neutral drugs, probarbital exhibits a highly reproducible retention index of 1529.70 (± 1.27) on a dimethyl silicone capillary column [1]. This specific retention window ensures baseline resolution from common therapeutic barbiturates like phenobarbital and endogenous lipid interferences, making it an optimal internal standard.

Evidence DimensionGC Retention Index (Dimethyl Silicone Column)
Target Compound Data1529.70 ± 1.27
Comparator Or BaselineTarget analytes (e.g., Phenobarbital) and lipid matrix
Quantified DifferenceDistinct retention window with no lipid interference or target co-elution
ConditionsGC-FID/GC-MS on a 0.53-mm i.d. dimethyl silicone capillary column

Procuring probarbital as an internal standard prevents false positives and quantification errors caused by co-elution in therapeutic drug monitoring.

Thermal Stability and Polymorphic Baseline

Probarbital demonstrates superior thermal stability compared to its closest structural analogs, exhibiting a melting point of 202–203 °C [1]. This is significantly higher than barbital (188–192 °C) and phenobarbital (~174 °C)[2]. This elevated thermal profile indicates a highly stable hydrogen-bonded Form I crystal lattice.

Evidence DimensionMelting Point
Target Compound Data202–203 °C
Comparator Or BaselineBarbital (188–192 °C) and Phenobarbital (174 °C)
Quantified Difference10–15 °C higher than barbital; ~29 °C higher than phenobarbital
ConditionsStandard thermal analysis (e.g., capillary melting point, DSC)

The higher thermal stability allows for elevated GC injection port temperatures without degradation and provides a robust, non-labile model for solid-state formulation studies.

Acid Dissociation and Extraction Efficiency

The isopropyl substitution on probarbital shifts its acid dissociation constant (pKa) to 8.01, making it measurably less acidic than phenobarbital (pKa 7.41) [1]. At physiological pH (7.4), phenobarbital is approximately 50% ionized, whereas probarbital remains predominantly in its un-ionized, lipophilic state.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data8.01
Comparator Or BaselinePhenobarbital (7.41)
Quantified Difference0.6 pKa units higher (less acidic) than phenobarbital
ConditionsAqueous solution at 25 °C

This pKa differential ensures highly efficient and predictable partitioning into organic solvents during liquid-liquid extraction, optimizing sample recovery.

Internal Standard for Forensic and Clinical Toxicology

Probarbital is the optimal choice for GC-MS and LC-MS assays quantifying barbiturates in whole blood or plasma. Its distinct retention index ensures it does not co-elute with target drugs like phenobarbital or secobarbital, preventing false positives and quantification errors during therapeutic drug monitoring [1].

Solid-State Polymorphism and Cocrystallization Modeling

Due to its stable, high-melting Form I structure (202–203 °C), probarbital is an ideal model compound for studying hydrogen-bonding networks and steric hindrance effects in barbiturate cocrystals, offering a reliable baseline compared to the highly polymorphic barbital [2].

Liquid-Liquid Extraction Protocol Optimization

With a pKa of 8.01, probarbital serves as a critical reference material for optimizing pH-dependent extraction buffers. It allows researchers to model the partitioning behavior of weakly acidic drugs from biological matrices at physiological pH, where it remains predominantly un-ionized compared to more acidic analogs [3].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

198.10044231 g/mol

Monoisotopic Mass

198.10044231 g/mol

Heavy Atom Count

14

LogP

0.97 (LogP)

Melting Point

203.0 °C

UNII

R87TF75S6O

Other CAS

76-76-6

Wikipedia

Probarbital

Dates

Last modified: 07-20-2023

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